3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-15(13)19-24(21,22)12-5-6-16(14(18)11-12)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCJCYQYFZSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176885 | |
| Record name | 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326023-05-6 | |
| Record name | 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326023-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions where a halogenated benzene derivative reacts with morpholine.
Amination: The final step involves introducing the amino group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes depending on its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent groups, ring systems, or substitution patterns. Key comparisons include physicochemical properties, synthetic routes, and biological activities.
Structural Analogs and Substitution Patterns
Key Observations :
- Substituent Position: The position of the amino and morpholine groups significantly impacts molecular interactions.
- Morpholine vs.
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound versus 4-chlorophenyl in or 2,5-dichlorophenyl in influences steric hindrance and electronic effects, which are critical for receptor affinity .
Physicochemical and Pharmacokinetic Properties
Notes:
- Morpholine’s oxygen atoms improve solubility compared to pyrrolidine analogs .
Biological Activity
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, an amino group, a chlorophenyl moiety, and a morpholine ring. Its molecular formula is , with a molecular weight of approximately 367.85 g/mol. The presence of these functional groups contributes to its unique biological profile.
Antibacterial Properties
Sulfonamides are known for their antibacterial properties, and 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is no exception. Research indicates that compounds within this class can inhibit bacterial growth by interfering with folate synthesis pathways, crucial for bacterial cell division. Specific studies have demonstrated significant inhibition against various bacterial strains, although detailed quantitative data for this compound specifically remains limited.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide. In vitro assays show that this compound exhibits antiproliferative activity against several cancer cell lines, including breast cancer (T-47D) and melanoma (SK-MEL-5). For instance, it has been reported to achieve over 80% inhibition in cell proliferation under specific conditions .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
The mechanism by which 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit enzymes critical for cellular metabolism, such as dihydropteroate synthase.
- Induction of Apoptosis : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
- Interaction with Biomolecules : There are indications that this compound may interact with specific biomolecules involved in cell signaling pathways, which could lead to altered cellular responses.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide. Although specific data for this compound are scarce, theoretical models suggest favorable permeability characteristics across biological membranes .
Case Studies and Research Findings
Several studies have focused on the biological activity of related sulfonamide compounds:
- Perfusion Pressure Studies : Research has indicated that certain benzene sulfonamides can significantly affect perfusion pressure in cardiovascular models, suggesting potential applications in treating hypertension .
- Comparative Studies : Comparative analysis with other sulfonamides shows that the unique structure of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide may enhance its therapeutic efficacy compared to simpler analogs.
Table 2: Comparison of Biological Activities Among Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Aminobenzenesulfonamide | Amino and sulfonamide groups | Antibacterial | Simpler structure; lacks morpholine ring |
| 2-Chloro-N-(2-morpholinoethyl)benzenesulfonamide | Chlorine and morpholine | Anticancer | More complex; includes ethylene bridge |
| N-(pyridin-2-yl)benzene-1-sulfonamide | Pyridine instead of morpholine | Antimicrobial | Different heterocyclic structure |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves sequential sulfonylation, amine coupling, and morpholine ring incorporation. Key steps include:
- Sulfonamide formation : Reacting a chlorophenylamine precursor with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Morpholine introduction : Nucleophilic substitution or coupling reactions using morpholine derivatives (e.g., morpholine-4-carbonyl chloride) in polar aprotic solvents like DMF at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Control pH (e.g., using triethylamine as a base) and purge solvents with inert gases to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are impurities characterized?
- Methodology :
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.1 ppm), sulfonamide protons (δ 2.9–3.5 ppm), and morpholine ring signals (δ 3.6–3.8 ppm). Compare with computational predictions (e.g., DFT) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 422.08). Fragmentation patterns distinguish regioisomers .
- HPLC-PDA : Quantify impurities (>95% purity threshold) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How does the morpholine ring influence solubility, and what formulation strategies address poor aqueous solubility?
- Methodology :
- Solubility assays : Measure logP (octanol/water partition coefficient) and pH-dependent solubility (e.g., PBS buffers at pH 1.2–7.4). Morpholine’s polarity improves solubility in polar solvents but may reduce membrane permeability .
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions (e.g., PEG-400 as a co-solvent) to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenyl group in target binding?
- Methodology :
- Analog synthesis : Replace 2-chlorophenyl with fluorophenyl or methylphenyl groups. Assess bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or bacterial dihydropteroate synthase). Compare binding energies of analogs .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodology :
- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation. Introduce deuterium at labile positions to prolong half-life .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug concentration) .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models. Correlate AUC and Cₘₐₓ with efficacy endpoints .
Q. How can regioselectivity challenges during sulfonamide functionalization be addressed?
- Methodology :
- Protecting groups : Temporarily block the amino group (e.g., with Boc anhydride) to direct electrophilic substitutions to the morpholine ring .
- Catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands) for selective functionalization of the benzene ring .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-MS .
- Kinetic solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
